molecular formula C26H29N3O4 B6494869 N'-(2-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide CAS No. 941934-12-9

N'-(2-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide

Cat. No. B6494869
CAS RN: 941934-12-9
M. Wt: 447.5 g/mol
InChI Key: CFBQSBGPNWQJHT-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide, or NEMNE, is a small molecule that has recently been studied for its potential applications in scientific research. NEMNE is a synthetic molecule that is composed of two nitrogen atoms, two oxygen atoms, and two phenyl rings. This molecule is of interest due to its unique structure and potential applications in biochemistry and physiology, as well as its potential to be used in lab experiments.

Scientific Research Applications

NEMNE has been studied for its potential applications in scientific research. It has been used as a tool to study the effects of different compounds on cell signaling pathways and to investigate the mechanisms of action of certain drugs. Additionally, NEMNE has been used to study the effects of different compounds on the activity of enzymes, as well as to investigate the effects of certain drugs on gene expression.

Mechanism of Action

The mechanism of action of NEMNE is not yet fully understood. However, it is believed that the molecule acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). Inhibition of COX-2 is thought to reduce inflammation and pain, as well as to reduce the risk of certain diseases, such as cancer. Additionally, NEMNE is thought to act as an agonist of certain receptors, such as the adenosine A2A receptor. Activation of this receptor is thought to reduce inflammation, as well as to reduce the risk of certain diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of NEMNE are not yet fully understood. However, it is believed that the molecule may have anti-inflammatory, analgesic, and anti-cancer effects. Additionally, NEMNE is thought to have neuroprotective effects, as well as to reduce the risk of certain cardiovascular diseases.

Advantages and Limitations for Lab Experiments

NEMNE has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and handle. Additionally, NEMNE is relatively stable and has a high purity, which makes it ideal for use in experiments. However, NEMNE also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, NEMNE is not very stable in the presence of light or heat, which can make it difficult to store and use in experiments.

Future Directions

The potential applications of NEMNE are still being explored. Future research could focus on the effects of NEMNE on other enzymes and receptors, as well as its effects on other biochemical and physiological processes. Additionally, further research could focus on the development of more efficient and cost-effective methods for synthesizing NEMNE. Finally, future studies could investigate the potential therapeutic applications of NEMNE, such as its use in the treatment of pain, inflammation, and cancer.

Synthesis Methods

NEMNE can be synthesized using a variety of methods, including the Suzuki-Miyaura cross-coupling reaction, the Stille reaction, and the Sonogashira coupling reaction. The most commonly used method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a halogenated aniline with a halogenated ethylene glycol. The reaction is carried out at room temperature in the presence of a palladium catalyst and a base, such as potassium carbonate. The reaction is usually complete within 24 hours and yields a product with a purity of >90%.

properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O4/c1-2-33-24-13-6-5-12-22(24)28-26(31)25(30)27-18-23(29-14-16-32-17-15-29)21-11-7-9-19-8-3-4-10-20(19)21/h3-13,23H,2,14-18H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBQSBGPNWQJHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-ethoxyphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

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